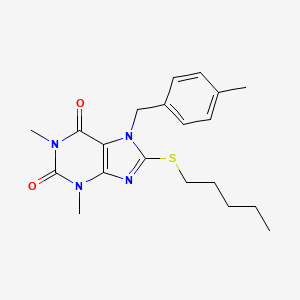

2-Hydroxy-3-methoxychalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

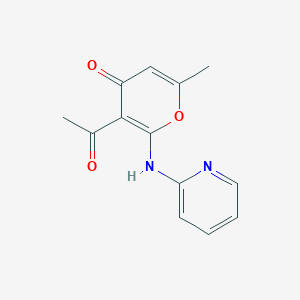

2-ヒドロキシ-3-メトキシカルコンは、フラボノイド類のフェノール化合物に属するカルコン誘導体です。カルコンは、3つの炭素のα、β不飽和カルボニル系によって連結された2つの芳香環からなる、開鎖型のフラボノイド構造を特徴としています。この化合物は、さまざまな分野における潜在的な生物活性と用途により注目を集めています。

準備方法

合成経路と反応条件: 2-ヒドロキシ-3-メトキシカルコンは、クライス-シュミット縮合反応によって合成できます。 これは、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下、2-ヒドロキシアセトフェノンと3-メトキシベンズアルデヒドを反応させることを含みます 。反応は通常塩基性条件下で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。

工業生産方法: 2-ヒドロキシ-3-メトキシカルコンの具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチはクライス-シュミット縮合反応をスケールアップすることを含みます。これには、反応条件の最適化、連続フロー反応器の使用、高収率と純度を確保するための効率的な精製技術の採用が含まれる場合があります。

化学反応の分析

反応の種類: 2-ヒドロキシ-3-メトキシカルコンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、キノンまたは他の酸化された誘導体の生成につながる可能性があります。

還元: 還元反応は、α、β不飽和カルボニル系を飽和ケトンまたはアルコールに変換できます。

置換: 求電子置換反応は、芳香環で起こり、さまざまな置換基が導入されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

置換: ハロゲン、ニトロ化剤、スルホン化剤は、置換反応に一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元は飽和ケトンまたはアルコールを生成する可能性があります。

4. 科学研究の応用

化学: 他のカルコン誘導体やフラボノイドを合成するための前駆体として役立ちます。

生物学: この化合物は、抗菌作用、抗酸化作用、抗炎症作用を示します.

医学: 研究では、潜在的な抗癌作用が示されており、薬剤開発の候補となっています.

産業: 染料、顔料、その他の工業用化学品の合成に使用されます。

科学的研究の応用

Chemistry: It serves as a precursor for synthesizing other chalcone derivatives and flavonoids.

Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research has shown potential anticancer activity, making it a candidate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

2-ヒドロキシ-3-メトキシカルコンの生物学的効果は、さまざまな分子標的や経路と相互作用する能力に起因します。

抗酸化活性: この化合物は、フリーラジカルを捕捉し、酸化ストレスを軽減できます。

抗炎症活性: COX-1やCOX-2などのプロ炎症性サイトカインや酵素の産生を阻害します.

抗癌活性: この化合物は、カスパーゼ経路を活性化し、アポトーシス促進タンパク質の発現を増加させることによって、癌細胞のアポトーシスを誘導します.

6. 類似の化合物との比較

2-ヒドロキシ-3-メトキシカルコンは、他のカルコン誘導体と比較できます。

2-ヒドロキシ-4-メトキシカルコン: 類似した構造ですが、置換パターンが異なるため、生物活性が異なります。

3-メトキシ-4,2',5'-トリヒドロキシカルコン: 追加の水酸基が含まれており、抗酸化作用が強化される可能性があります.

2',5'-ジヒドロキシ-4-メトキシカルコン: 複数個の水酸基が存在するため、異なる薬理学的活性を示します.

類似化合物との比較

2-Hydroxy-3-methoxychalcone can be compared with other chalcone derivatives:

2-Hydroxy-4-methoxychalcone: Similar structure but with a different substitution pattern, leading to varied biological activities.

3-Methoxy-4,2’,5’-trihydroxychalcone: Contains additional hydroxyl groups, which may enhance its antioxidant properties.

2’,5’-Dihydroxy-4-methoxychalcone: Exhibits different pharmacological activities due to the presence of multiple hydroxyl groups.

特性

CAS番号 |

144100-21-0 |

|---|---|

分子式 |

C16H14O3 |

分子量 |

254.28 g/mol |

IUPAC名 |

(E)-3-(2-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(16(15)18)10-11-14(17)12-6-3-2-4-7-12/h2-11,18H,1H3/b11-10+ |

InChIキー |

UIZYRMBJSZYZAK-ZHACJKMWSA-N |

異性体SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2 |

正規SMILES |

COC1=CC=CC(=C1O)C=CC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

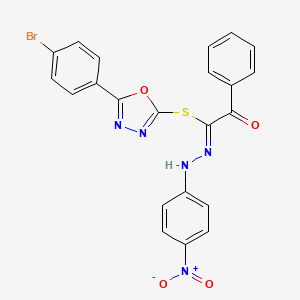

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)

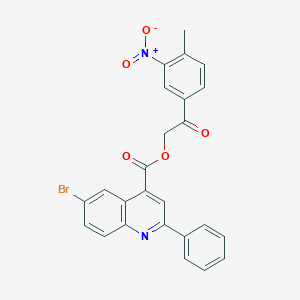

![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)

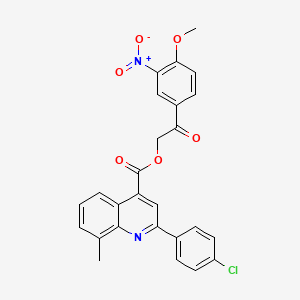

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)